molecular formula C11H9BrO2 B13479795 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one

6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one

Cat. No.: B13479795
M. Wt: 253.09 g/mol
InChI Key: QMWWXBQOSAFAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is a chemical compound known for its unique spirocyclic structure. This compound features a bromine atom attached to an indene ring, which is fused to an oxetane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one typically involves the following steps:

    Bromination: The starting material, indene, undergoes bromination to introduce a bromine atom at the 6-position.

    Cyclization: The brominated indene is then subjected to cyclization reactions to form the spirocyclic oxetane ring. This step often involves the use of strong bases or catalysts to facilitate the ring closure.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the original molecule.

Scientific Research Applications

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: Its chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets and pathways. The bromine atom can participate in halogen bonding, while the oxetane ring can engage in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound features a pyrrolidine ring instead of an oxetane ring, leading to different chemical properties and reactivity.

    5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: Similar to the above compound but with the bromine atom at the 5-position.

Uniqueness

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other spirocyclic compounds. The presence of the bromine atom also allows for further functionalization, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromospiro[2H-indene-3,3'-oxetane]-1-one

InChI

InChI=1S/C11H9BrO2/c12-7-1-2-8-9(3-7)11(4-10(8)13)5-14-6-11/h1-3H,4-6H2

InChI Key

QMWWXBQOSAFAHC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C13COC3)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.